molecular formula C35H68O5 B3025886 hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester CAS No. 1872379-48-0

hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester

Cat. No.: B3025886
CAS No.: 1872379-48-0
M. Wt: 578.0 g/mol
InChI Key: JEJLGIQLPYYGEE-VYTNNFGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-d9-2-palmitoyl-sn-glycerol is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycerol by GC- or LC-MS. 1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions. It activates protein kinase C (PKC) by 15% when used at a concentration of 25 μM. 1,2-Dipalmitoyl-sn-glycerol promotes exponential growth of Frankia Gram-positive bacteria.

Properties

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1/i1D3,3D2,5D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-VYTNNFGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 3
Reactant of Route 3
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 4
Reactant of Route 4
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 6
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester

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